molecular formula C23H20N2O5S B2894618 6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one CAS No. 831193-74-9

6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one

Cat. No.: B2894618
CAS No.: 831193-74-9
M. Wt: 436.48
InChI Key: WADXERXHZVRRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is a chromen-4-one (coumarin) derivative featuring a unique substitution pattern. Its core structure comprises a benzopyran-4-one scaffold with substituents at positions 2 (methyl), 3 (4-methylthiazole), 6 (ethyl), and 7 (4-nitrophenylmethoxy). The ethyl group at position 6 and methyl at position 2 contribute to lipophilicity, while the thiazole moiety at position 3 may influence intermolecular interactions, such as hydrogen bonding or π-stacking .

Properties

IUPAC Name

6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-4-16-9-18-20(30-14(3)21(22(18)26)23-24-13(2)12-31-23)10-19(16)29-11-15-5-7-17(8-6-15)25(27)28/h5-10,12H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADXERXHZVRRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)[N+](=O)[O-])OC(=C(C2=O)C4=NC(=CS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest various mechanisms of action that could be beneficial in treating diseases such as cancer and infections.

Chemical Structure and Properties

The compound's chemical formula is C18H17N3O5SC_{18}H_{17}N_{3}O_{5}S with a molecular weight of approximately 367.41 g/mol. The structure includes a chromenone core, thiazole ring, and nitrophenyl substituent, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₅S
Molecular Weight367.41 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiazole moiety is known for enhancing cytotoxicity, while the nitrophenyl group may facilitate interactions with specific receptors or enzymes.

Research indicates that compounds containing thiazole rings often exhibit significant anticancer properties due to their ability to induce apoptosis in tumor cells. For instance, derivatives with similar structures have shown effective inhibition of cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

Anticancer Properties

Several studies have highlighted the anticancer potential of chromenone derivatives. For example:

  • Cytotoxicity : In vitro studies demonstrated that compounds similar to 6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-7-nitrophenylmethoxy-chromenone exhibited IC50 values ranging from 1.61 µg/mL to 25.72 µM against various cancer cell lines, indicating strong cytotoxic effects .
CompoundCell LineIC50 (µg/mL)
Compound AA549 (lung adenocarcinoma)1.61
Compound BMCF7 (breast cancer)25.72

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled.

Case Studies

  • Study on Thiazole Derivatives : A study evaluated a series of thiazole-containing compounds for their anticancer activity against Jurkat T cells and A431 epidermoid carcinoma cells. The results indicated that modifications at the thiazole position significantly influenced cytotoxicity, reinforcing the importance of structural optimization in drug design .
  • Mechanistic Insights : Another research effort utilized molecular dynamics simulations to understand how similar compounds interact with Bcl-2 proteins, revealing hydrophobic interactions as a key factor in their mechanism of action against cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-4-one derivatives are widely studied for their structural diversity and applications in materials science and medicinal chemistry. Below is a systematic comparison of the target compound with structurally analogous molecules from the literature.

Table 1: Structural Comparison of Chromen-4-one Derivatives

Compound Name Position 2 Position 3 Position 6 Position 7 Key Features
Target Compound Methyl 4-Methyl-1,3-thiazol-2-yl Ethyl 4-Nitrophenylmethoxy Strong electron-withdrawing nitro group; thiazole enhances π-interactions
5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one () - Thiomorpholinomethyl - Hydroxy Polar substituents; potential for hydrogen bonding
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one () - 2-Methylthiazol-4-yl Bromo - Bromine enhances halogen bonding; thiazole for structural rigidity
6-Ethyl-7-methoxy-2-methyl-3-phenoxychromen-4-one () Methyl Phenoxy Ethyl Methoxy Methoxy group provides electron-donating effects; simpler aryl substitution
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-[[4-(trifluoromethyl)benzyl]oxy]-4H-chromen-4-one () Methyl Benzothiazol-2-yl Ethyl Trifluoromethylbenzyloxy Fluorinated group enhances hydrophobicity and metabolic stability
6-Chloro-7-hydroxy-3-(2-methoxyphenyl)-chromen-4-one () - 2-Methoxyphenyl Chloro Hydroxy Chloro and hydroxy groups enable halogen bonding and acidity

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The 4-nitrophenylmethoxy group in the target compound is a strong electron-withdrawing substituent, contrasting with electron-donating groups like methoxy () or hydroxy (). This difference may influence photophysical properties or binding affinity in biological systems . Thiazole vs.

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., methoxy in ) are synthesized via straightforward alkylation or condensation (e.g., piperidine-catalyzed reactions under solvent-free conditions; ).
  • The nitro group in the target compound likely requires nitration or coupling steps, increasing synthetic complexity compared to derivatives with chloro or methoxy groups () .

Physicochemical Properties: Lipophilicity: The ethyl group (position 6) and methyl (position 2) in the target compound enhance lipophilicity compared to hydroxy-substituted analogs (). Solubility: Polar groups like hydroxy () or thiomorpholinomethyl () improve aqueous solubility, whereas the nitro and trifluoromethyl groups () reduce it .

Biological and Functional Implications: Thiazole-containing derivatives (e.g., , and target compound) are often explored for antimicrobial or anticancer activity due to their ability to interact with biomolecular targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.